Cas no 1227606-54-3 (2-Phenylpyridine-3-acetonitrile)

2-Phenylpyridine-3-acetonitrile is a versatile heterocyclic compound featuring a phenylpyridine core with an acetonitrile functional group. Its structure makes it valuable as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and coordination complexes. The presence of both aromatic and nitrile groups enhances its reactivity, enabling use in cyclization, cross-coupling, and other functionalization reactions. Its stability under various conditions and compatibility with multiple reaction pathways contribute to its utility in fine chemical production. Researchers favor this compound for its ability to introduce nitrogen-containing motifs into target molecules, facilitating the development of bioactive compounds and advanced materials.
2-Phenylpyridine-3-acetonitrile structure
1227606-54-3 structure
商品名:2-Phenylpyridine-3-acetonitrile
CAS番号:1227606-54-3
MF:C13H10N2
メガワット:194.231902599335
CID:4913649

2-Phenylpyridine-3-acetonitrile 化学的及び物理的性質

名前と識別子

    • 2-phenylpyridine-3-acetonitrile
    • 2-Phenylpyridine-3-acetonitrile
    • インチ: 1S/C13H10N2/c14-9-8-12-7-4-10-15-13(12)11-5-2-1-3-6-11/h1-7,10H,8H2
    • InChIKey: MHAWUEOASNHJEP-UHFFFAOYSA-N
    • ほほえんだ: N1C=CC=C(CC#N)C=1C1C=CC=CC=1

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 234
  • 疎水性パラメータ計算基準値(XlogP): 2.2
  • トポロジー分子極性表面積: 36.7

2-Phenylpyridine-3-acetonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A026000499-1g
2-Phenylpyridine-3-acetonitrile
1227606-54-3 97%
1g
$1696.80 2023-09-03
Alichem
A026000499-500mg
2-Phenylpyridine-3-acetonitrile
1227606-54-3 97%
500mg
$1029.00 2023-09-03
Alichem
A026000499-250mg
2-Phenylpyridine-3-acetonitrile
1227606-54-3 97%
250mg
$686.80 2023-09-03

2-Phenylpyridine-3-acetonitrile 関連文献

2-Phenylpyridine-3-acetonitrileに関する追加情報

Introduction to 2-Phenylpyridine-3-acetonitrile (CAS No: 1227606-54-3)

2-Phenylpyridine-3-acetonitrile, with the chemical identifier CAS No: 1227606-54-3, is a significant compound in the realm of pharmaceutical and chemical research. This heterocyclic organic molecule has garnered attention due to its versatile structural framework, which positions it as a valuable intermediate in the synthesis of various bioactive molecules. The presence of both a phenyl ring and a pyridine core, coupled with an acetonitrile substituent at the 3-position, imparts unique electronic and steric properties that make it a compelling candidate for further exploration in medicinal chemistry.

The compound's structure is characterized by a pyridine ring fused with a phenyl group, an arrangement that is commonly found in many pharmacologically relevant molecules. The acetonitrile moiety at the 3-position of the pyridine ring introduces a polar functional group, enhancing the molecule's solubility in polar solvents and potentially influencing its interaction with biological targets. This structural motif has been widely investigated for its potential applications in drug discovery, particularly in the development of small-molecule inhibitors and modulators.

In recent years, there has been growing interest in 2-Phenylpyridine-3-acetonitrile due to its role as a key intermediate in the synthesis of novel therapeutic agents. Researchers have leveraged its structural features to develop molecules with enhanced binding affinity and selectivity towards specific biological targets. For instance, derivatives of this compound have been explored as potential kinase inhibitors, which are crucial in treating various cancers and inflammatory diseases. The acetonitrile group serves as a handle for further functionalization, allowing chemists to introduce additional substituents that can fine-tune the pharmacological properties of the resulting compounds.

One of the most notable applications of 2-Phenylpyridine-3-acetonitrile is in the field of antiviral research. The phenyl-pyridine scaffold is known to exhibit favorable interactions with viral proteases and enzymes, making it an attractive scaffold for designing inhibitors against viruses such as HIV and hepatitis C. Recent studies have demonstrated that compounds derived from this scaffold can effectively disrupt viral replication cycles by inhibiting critical enzymatic steps. The acetonitrile group plays a pivotal role in these interactions by facilitating hydrogen bonding and dipole-dipole interactions with target residues.

The synthesis of 2-Phenylpyridine-3-acetonitrile typically involves multi-step organic reactions, starting from readily available precursors such as 2-bromopyridine and benzaldehyde. The introduction of the acetonitrile group is often achieved through nucleophilic substitution or cyanation reactions, which are well-established in synthetic organic chemistry. These synthetic routes highlight the compound's accessibility and suitability for large-scale production, ensuring that researchers have ample material for their investigations.

From a computational chemistry perspective, 2-Phenylpyridine-3-acetonitrile has been extensively studied to understand its molecular interactions and binding modes. Advanced computational methods such as molecular dynamics simulations and quantum mechanical calculations have provided insights into how this compound interacts with biological targets at an atomic level. These studies have not only helped in rationalizing its pharmacological effects but also guided the design of more potent derivatives.

The pharmaceutical industry has also shown interest in 2-Phenylpyridine-3-acetonitrile due to its potential as a building block for drug candidates. Its structural features allow for easy modification through various chemical transformations, enabling the creation of libraries of compounds for high-throughput screening. This approach has led to the discovery of several promising lead compounds that are currently undergoing further optimization for clinical use.

In conclusion, 2-Phenylpyridine-3-acetonitrile (CAS No: 1227606-54-3) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features make it an excellent candidate for developing novel therapeutic agents targeting various diseases. As research continues to uncover new applications for this compound, it is likely to remain a cornerstone in medicinal chemistry innovation.

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